

Application Notes and Protocols for Measuring MCL-1 Expression Following LY2857785 Treatment

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Compound of Interest

Compound Name: LY2857785

Cat. No.: B15567119

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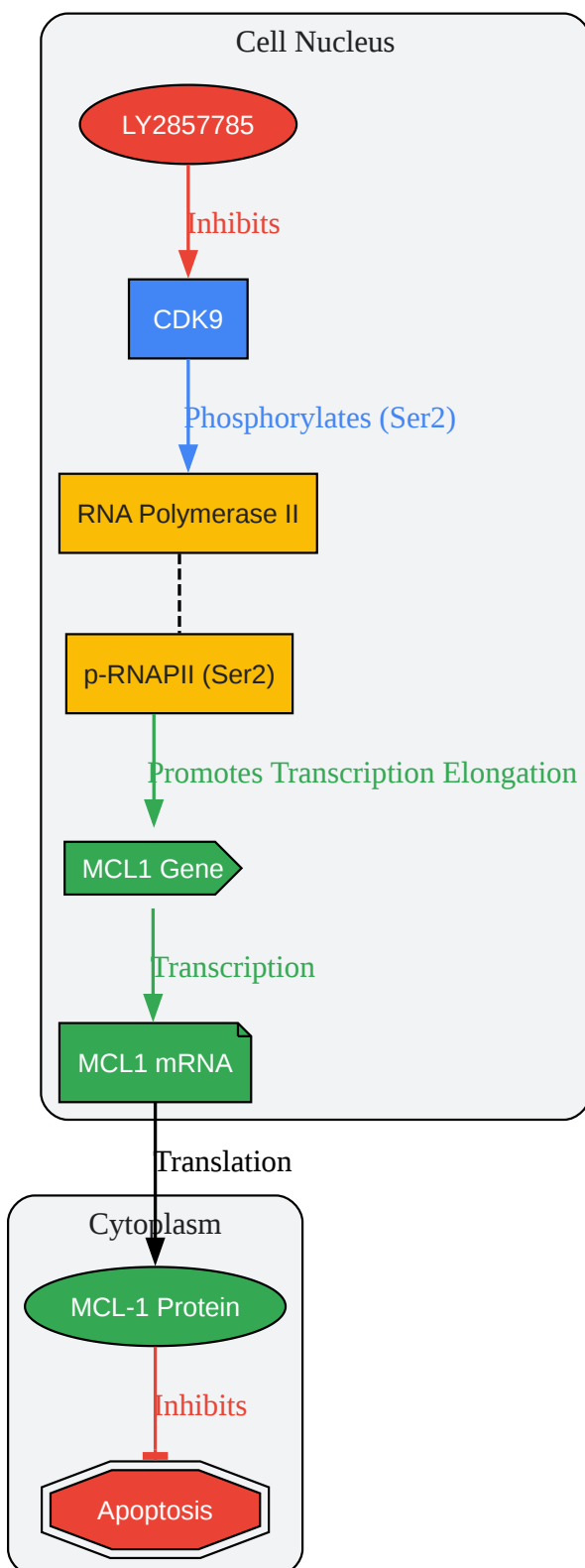
Introduction

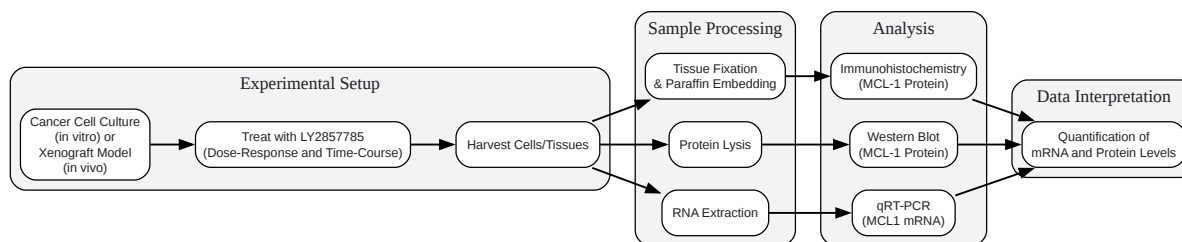
Myeloid Cell Leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival of various cancer cells and is associated with resistance to chemotherapy. **LY2857785** is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator. Inhibition of CDK9 by **LY2857785** leads to the downregulation of short-lived messenger RNAs (mRNAs), including that of MCL1. This results in the depletion of the MCL-1 protein, thereby promoting apoptosis in cancer cells. These application notes provide detailed protocols for measuring the in vitro and in vivo effects of **LY2857785** on MCL-1 expression at both the mRNA and protein levels.

Signaling Pathway of LY2857785-Mediated MCL-1 Downregulation

LY2857785 exerts its effect on MCL-1 expression through the inhibition of the positive Transcription Elongation Factor b (P-TEFb), of which CDK9 is the catalytic subunit. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position, a critical step for productive transcription elongation. By inhibiting CDK9, **LY2857785** prevents this phosphorylation event, leading to a stall in transcriptional elongation, particularly

of genes with short-lived mRNAs like MCL1 and MYC. The subsequent decrease in MCL-1 protein levels sensitizes cancer cells to apoptosis.





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